molecular formula C25H24N2O2 B11999145 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)- CAS No. 105112-33-2

2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-

Cat. No.: B11999145
CAS No.: 105112-33-2
M. Wt: 384.5 g/mol
InChI Key: IPSABLMEYFYEHS-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)-1-benzyl-2-pyrrolidinecarboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-1-benzyl-2-pyrrolidinecarboxamide typically involves the reaction of 2-benzoylbenzoic acid with benzylamine and pyrrolidine under specific conditions. The process begins with the activation of the carboxylic acid group, followed by nucleophilic substitution to form the desired amide bond. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of N-(2-benzoylphenyl)-1-benzyl-2-pyrrolidinecarboxamide may involve continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of the compound by optimizing reaction parameters such as temperature, pressure, and flow rates .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-1-benzyl-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

N-(2-benzoylphenyl)-1-benzyl-2-pyrrolidinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-benzoylphenyl)-1-benzyl-2-pyrrolidinecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-benzoylphenyl)-1-benzyl-2-pyrrolidinecarboxamide include:

Uniqueness

What sets N-(2-benzoylphenyl)-1-benzyl-2-pyrrolidinecarboxamide apart from these similar compounds is its unique structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSABLMEYFYEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384710, DTXSID10869266
Record name 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Benzoylphenyl)-1-benzylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728335
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

105112-33-2
Record name 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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